molecular formula C13H17BN2O2 B2765973 (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377608-17-6

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B2765973
CAS No.: 2377608-17-6
M. Wt: 244.1
InChI Key: AXOLVRPQMWZHST-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C13H17BN2O2 and a molecular weight of 244.1 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a benzodiazole ring, which is further connected to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Boronic Acid Functionalization:

Chemical Reactions Analysis

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The compound’s benzodiazole ring may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:

Properties

IUPAC Name

(1-cyclohexylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11,17-18H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOLVRPQMWZHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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